3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride is a versatile chemical compound with immense potential in scientific research. It is known for its unique properties and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride typically involves the reaction of azetidin-3-ol with 1-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride include:
- 3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol
- Azetidin-3-ol hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a tetrazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound 3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride has a molecular formula of C4H8ClN5O and a molecular weight of approximately 163.59 g/mol. The presence of the azetidine ring and the tetrazole moiety are crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the azetidine structure exhibit significant antibacterial properties. Specifically, studies have shown that derivatives of azetidin-3-ol, including those with a methyltetrazole substituent, demonstrate enhanced activity against Gram-positive bacteria.
Table 1: Antibacterial Activity of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol Hydrochloride
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |
---|---|---|
Methicillin-Susceptible Staphylococcus aureus (MSSA) | 16 | Moderate |
Methicillin-Resistant Staphylococcus aureus (MRSA) | 32 | Moderate |
Escherichia coli | >128 | Low |
Haemophilus influenzae | 8 | High |
The data suggest that while the compound is effective against certain Gram-positive strains, its activity against Gram-negative bacteria is limited, likely due to permeability issues associated with the outer membrane of these organisms .
The mechanism by which 3-(1-Methyltetrazol-5-yl)azetidin-3-ol exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. The azetidine ring is believed to play a pivotal role in this mechanism, similar to other β-lactam antibiotics. Additionally, the tetrazole group may enhance binding affinity to bacterial targets, thereby increasing potency .
Case Studies and Research Findings
A study published in Chemical & Pharmaceutical Bulletin highlighted that compounds containing the methyltetrazole moiety showed superior antibacterial activity compared to their non-tetrazole counterparts. The research demonstrated that the incorporation of the tetrazole group into fluoroquinolone derivatives led to increased potency against both MSSA and MRSA strains .
Another investigation focused on the synthesis and evaluation of various azetidine derivatives found that those with substituted tetrazoles exhibited not only improved antibacterial properties but also reduced cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLQPMQKTGXFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2(CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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